3-Bromo-3-methyldiazirine
Description
Contextualization within Diazirine Chemistry
Diazirines are a class of organic molecules characterized by a three-membered ring containing one carbon and two nitrogen atoms forming a double bond. wikipedia.org They are structural isomers of diazo compounds and are known for their ability to generate carbenes upon photolysis (exposure to light) or thermolysis (exposure to heat). wikipedia.orgresearchgate.net This property makes them highly useful in a variety of chemical applications.
3-Bromo-3-methyldiazirine fits within this class as a halodiazirine. researchgate.net The presence of the bromine atom significantly influences its reactivity and provides a handle for further chemical transformations. researchgate.netresearchgate.net The general structure of diazirines allows for a wide range of substituents, which in turn modulates their stability and the properties of the resulting carbenes. researchgate.net
Historical Overview of Diazirine Research and Development
The study of diaziridines, the saturated precursors to diazirines, began to gain traction in the chemical community following their independent discovery by three research groups between 1958 and 1959. encyclopedia.pub The subsequent oxidation of diaziridines provides a common route to the corresponding diazirines. encyclopedia.pub Over the decades, research has expanded to include the synthesis and application of a diverse array of substituted diazirines.
The development of diazirines as photoaffinity labeling agents has been a particularly significant area of research. wikipedia.orgontosight.ai This technique allows scientists to identify and study the binding sites of ligands with their biological targets, such as proteins and nucleic acids. wikipedia.orgontosight.ai The ability of diazirines to form covalent bonds with nearby molecules upon photoactivation is central to this application. ontosight.ai
Significance of this compound as a Reactive Intermediate Precursor
The primary significance of this compound lies in its function as a precursor to a highly reactive carbene intermediate, specifically bromomethylcarbene. Upon irradiation with UV light, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate this carbene. wikipedia.orgnist.govjournals.co.za
Carbenes are neutral chemical species containing a carbon atom with two unshared valence electrons. They are highly reactive and can participate in a variety of chemical reactions, including insertions into C-H, N-H, and O-H bonds, as well as cycloadditions with alkenes. wikipedia.orgresearchgate.net The bromomethylcarbene generated from this compound is particularly useful in organic synthesis. For instance, it can react with alkenes to form brominated cyclopropanes, which are valuable synthetic intermediates. researchgate.net
Furthermore, the bromine atom in this compound can be displaced by other nucleophiles, allowing for the synthesis of a range of other 3-substituted-3-methyldiazirines. researchgate.netresearchgate.net This versatility further enhances its utility as a starting material for generating diverse carbene species. This exchangeability makes it a valuable building block for creating new carbene precursors tailored for specific applications. researchgate.net
Key Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₃BrN₂ |
| Molecular Weight | 134.963 g/mol |
| CAS Registry Number | 4222-23-5 |
| Enthalpy of Formation (gas, ΔfH°gas) | 291 kJ/mol |
Data sourced from the NIST Chemistry WebBook. nist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-3-methyldiazirine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrN2/c1-2(3)4-5-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGOAGINOJLLAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195046 | |
| Record name | 3-Bromo-3-methyldiazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4222-23-5 | |
| Record name | 3-Bromo-3-methyldiazirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-3-methyldiazirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
Classical Approaches for Diazirine Synthesis
The foundational methods for constructing the diazirine ring have been well-established for decades. These classical approaches typically begin from common organic functional groups like amidines and ketones and provide reliable, if sometimes multi-step, routes to halodiazirines.
The Graham Reaction for Halodiazirine Formation
The most direct and widely recognized method for synthesizing 3-halodiazirines is the Graham reaction. wikipedia.orgnih.gov First reported by W. H. Graham in 1965, this one-pot reaction involves the oxidation of an amidine with a hypohalite reagent, such as sodium hypochlorite (B82951) (NaOCl) or sodium hypobromite (B1234621) (NaOBr). wikipedia.orgacs.orgsorbonne-universite.fr The reaction successfully incorporates the halogen from the oxidant into the final diazirine product. wikipedia.org For the specific synthesis of 3-bromo-3-methyldiazirine, the corresponding acetamidine (B91507) is treated with sodium hypobromite. journals.co.za The reaction is typically performed in a mixed solvent system, such as dimethyl sulfoxide (B87167) (DMSO) and water, often with added salts like lithium chloride to facilitate the process. acs.orgrsc.org The volatile diazirine product is often isolated by continuous vacuum distillation from the reaction mixture. acs.org
The general mechanism, though subject to some debate, is thought to involve the formation of an N-haloamidine intermediate, which then undergoes base-induced cyclization and subsequent rearrangement to yield the stable 3-halodiazirine. acs.org
Table 1: Representative Examples of the Graham Reaction
| Starting Amidine | Hypohalite Reagent | Product | Typical Yield | Reference |
|---|---|---|---|---|
| Acetamidinium (B1228376) hydrochloride | NaOBr | This compound | ~60% | acs.orgjournals.co.za |
| Acetamidinium hydrochloride | NaOCl | 3-Chloro-3-methyldiazirine | ~60% | acs.org |
Synthesis from Amidines
Amidines are the essential precursors for the Graham reaction. nih.govacs.org The availability of the target halodiazirine is therefore directly dependent on the accessibility of the corresponding amidine. Amidines themselves are commonly synthesized from nitriles via the Pinner reaction. wikipedia.org This classical method involves treating a nitrile with an alcohol in the presence of an acid catalyst (like HCl) to form an imidate salt, which is then reacted with ammonia (B1221849) to produce the desired amidine salt. rsc.org For instance, acetamidinium hydrochloride, the precursor for this compound, can be prepared from acetonitrile (B52724) through this process. acs.org
More recent methods for amidine synthesis include molecular iodine-catalyzed three-component reactions of isocyanides, aldehydes, and amines, which offer a pathway to more complex, substituted amidines. beilstein-journals.org
Synthesis from Ketone Precursors
An alternative and general pathway to diazirines begins with ketones. wikipedia.org This route does not directly yield a halodiazirine but produces a diaziridine intermediate, which is subsequently oxidized to the diazirine. wikipedia.orgmdpi.com The synthesis of an alkyl diazirine from a ketone precursor typically involves a three-step sequence: wikipedia.orgnih.gov
Oximation and Tosylation/Mesylation: The ketone is first reacted with hydroxylamine (B1172632) to form an oxime. The hydroxyl group of the oxime is then converted into a better leaving group by reacting it with tosyl chloride or mesyl chloride. wikipedia.org
Diaziridine Formation: The resulting tosyl or mesyl oxime is treated with ammonia. The ammonia displaces the tosylate or mesylate group and attacks the imine carbon, leading to intramolecular cyclization to form the three-membered diaziridine ring. wikipedia.orgnih.gov
Oxidation: The final step is the oxidation of the diaziridine to the corresponding diazirine. Common oxidizing agents for this transformation include silver oxide (Ag₂O), or iodine in the presence of a base like triethylamine (B128534) (I₂-TEA). wikipedia.orgmdpi.com
This multi-step sequence is a versatile method for producing a variety of substituted diazirines that may not be accessible through the Graham reaction. nih.gov
Advanced Synthetic Pathways for this compound Analogues
Building upon the classical foundations, modern synthetic chemistry has focused on optimizing these pathways and developing new strategies for creating diverse diazirine analogues. These advancements improve efficiency and expand the molecular toolkit available for various applications.
One-Pot and Multi-Step Synthesis Optimization
Significant efforts have been made to streamline the synthesis of diazirines from ketones. A notable advancement is the development of a base-mediated one-pot synthesis of aliphatic diazirines. mdpi.com This optimized procedure bypasses the need for isolating the intermediate diaziridine. mdpi.com In this method, the ketone is first treated with hydroxylamine-O-sulfonic acid in liquid ammonia to form the diaziridine in situ. Subsequently, a strong base like potassium hydroxide (B78521) (KOH) is added directly to the reaction mixture, which facilitates the oxidation of the diaziridine to the diazirine under air. mdpi.com This one-pot approach offers a more convenient and efficient alternative to the traditional, multi-step process. mdpi.com
Further innovation in synthesis optimization includes the use of digitally designed, 3D-printed reactionware. rsc.org This technology allows for the creation of customized, continuous-flow reactors that can perform multi-step syntheses, including the formation of a diazirine core followed by subsequent functionalization, in a single, automated process. This approach enhances reproducibility and provides on-demand access to a range of related diazirine analogues. rsc.org
Diazirine Exchange Reactions for Halogen Substitution
The 3-halodiazirines produced by the Graham reaction are not just final products; they are valuable intermediates for further derivatization. wikipedia.org The halogen atom on the diazirine ring can be displaced by a variety of nucleophiles in what is known as a diazirine exchange reaction. nih.govacs.org This reaction provides powerful and versatile access to a wide array of functionally substituted diazirines that would be difficult to synthesize directly. nih.gov
The reaction proceeds via a proposed S_N2' mechanism, where the nucleophile attacks one of the nitrogen atoms, leading to a transient, high-energy isodiazirine intermediate, which then rearranges to the C-substituted diazirine product. acs.org A broad range of nucleophiles can be employed in this exchange, including:
Fluoride (B91410) ions (from sources like silver fluoride or tetrabutylammonium (B224687) fluoride) to create fluorodiazirines. acs.orgacs.org
Alkoxides (e.g., methoxide) to form alkoxydiazirines. acs.org
Azide ions to generate azidodiazirines. acs.org
Cyanide ions. acs.org
This exchange chemistry significantly broadens the scope of accessible diazirine structures, starting from a common 3-halodiazirine precursor like this compound. nih.gov
Table 2: Examples of Diazirine Exchange Reactions
| Starting Halodiazirine | Nucleophile | Product | Reference |
|---|---|---|---|
| 3-Chloro-3-phenyldiazirine | AgF | 3-Fluoro-3-phenyldiazirine | acs.org |
| 3-Chloro-3-phenyldiazirine | NaN₃ | 3-Azido-3-phenyldiazirine | acs.org |
| 3-Chloro-3-methyldiazirine | CH₃COO⁻ (Acetate) | 3-Acetoxy-3-methyldiazirine | acs.orgacs.org |
Reactivity and Mechanistic Investigations of 3 Bromo 3 Methyldiazirine
Photochemical Activation and Decomposition Pathways
The inherent strain of the three-membered diazirine ring, coupled with the presence of a labile carbon-bromine bond, makes 3-bromo-3-methyldiazirine susceptible to photochemical activation. researchgate.net Upon absorption of ultraviolet (UV) light, the molecule undergoes a series of transformations, leading to the extrusion of molecular nitrogen and the formation of a highly reactive carbene intermediate. researchgate.net
Ultraviolet Light-Induced Photolysis and Nitrogen Extrusion
The photolysis of this compound is typically initiated by irradiation with UV light, often in the range of 350-400 nm. researchgate.netislandscholar.ca This energy input promotes the molecule to an electronically excited state, triggering the cleavage of the C-N bonds and the irreversible loss of a stable nitrogen molecule (N₂). researchgate.netulaval.ca This nitrogen extrusion is a key driving force for the reaction, leading to the formation of the corresponding carbene. researchgate.net The process is a clean and efficient method for generating carbenes under relatively mild conditions. ua.edu
The general reaction can be depicted as follows:
3-Bromo-3-methyldiazirineExcited StateBromomethylcarbene
Generation of Carbene Intermediates from this compound
The primary reactive species generated from the photolysis of this compound is bromomethylcarbene. researchgate.net Carbenes are neutral, divalent carbon species with two unshared valence electrons. The electronic configuration of these unshared electrons determines the spin state of the carbene, which can be either a singlet or a triplet. libretexts.orgethz.ch The spin state has a profound impact on the carbene's structure, reactivity, and the stereochemistry of its subsequent reactions. wikipedia.org
In the singlet state, the two non-bonding electrons are spin-paired in the same orbital, leaving a vacant p-orbital. libretexts.orgethz.ch Singlet carbenes typically adopt a bent, sp²-hybridized geometry. libretexts.org The presence of a halogen substituent, such as bromine, is known to stabilize the singlet state. libretexts.org
Singlet bromomethylcarbene is electrophilic in nature and generally undergoes concerted reactions. wikipedia.org A characteristic reaction of singlet carbenes is stereospecific cyclopropanation with alkenes, where the stereochemistry of the alkene is retained in the cyclopropane (B1198618) product. wikipedia.org For instance, the reaction of singlet methylene (B1212753) with cis-2-butene (B86535) yields exclusively cis-1,2-dimethylcyclopropane. wikipedia.org
In the triplet state, the two non-bonding electrons are unpaired and reside in different orbitals. libretexts.orgethz.ch Triplet carbenes are generally more stable than their singlet counterparts for simple hydrocarbons, often having a linear or bent geometry. libretexts.orgquora.com They behave as diradicals and typically undergo stepwise radical addition reactions. wikipedia.org
The reaction of a triplet carbene with an alkene is not stereospecific. wikipedia.org The initial addition forms a diradical intermediate, which has a longer lifetime, allowing for bond rotation before ring closure. This results in a mixture of stereoisomeric cyclopropane products. soton.ac.uk
Computational studies on bromomethylcarbene have revealed an interesting "inverse heavy-atom effect" where the bromine substituent can influence the spin-orbit coupling, which is a factor in intersystem crossing between singlet and triplet states. acs.orgresearchgate.net
Isomerization to Diazoalkanes and Subsequent Carbene Generation
An alternative pathway in the photochemistry of diazirines is the isomerization to their linear isomers, diazoalkanes. islandscholar.caresearchgate.net This process can occur either thermally or photochemically. researchgate.netresearchgate.net In the case of this compound, it can isomerize to 1-bromo-1-diazoethane. This diazoalkane can then also undergo photolysis to extrude nitrogen and generate the same carbene intermediate, bromomethylcarbene. islandscholar.ca
The extent of this isomerization can be influenced by the solvent and the specific photolysis conditions. researchgate.net It is an important consideration as the diazoalkane intermediate may have different reactivity or be trapped by other reagents present in the reaction mixture. islandscholar.ca Studies have shown that for some diazirines, the conversion to the linear diazoalkane can be significant. researchgate.net
Influence of Photolysis Conditions on Reaction Outcomes
The outcome of the photolysis of this compound is sensitive to various experimental parameters. These factors can influence the relative rates of the different decomposition pathways, the ratio of singlet to triplet carbenes, and ultimately, the product distribution.
Key influential factors include:
Wavelength of Irradiation: The energy of the incident light can affect the excited state populated and may influence the subsequent decomposition pathways. nih.govnih.gov
Solvent: The polarity and viscosity of the solvent can impact the stability of the excited state, the rate of intersystem crossing between singlet and triplet states, and the potential for solvent-carbene interactions. researchgate.net
Presence of Quenchers: The addition of inert gases or other molecules can quench the excited triplet state of the carbene, favoring reactions from the singlet state. soton.ac.uk
Temperature: While photolysis is often conducted at low temperatures to trap reactive intermediates, temperature can still play a role in the stability of intermediates and the rates of subsequent reactions. islandscholar.ca
The table below summarizes the key reactive intermediates and pathways in the photolysis of this compound.
| Starting Material | Activation Method | Primary Intermediate(s) | Secondary Intermediate(s) | Key Reaction Types |
| This compound | UV Photolysis | Bromomethylcarbene (Singlet and Triplet) | 1-Bromo-1-diazoethane | Cyclopropanation, C-H insertion |
Further research into the precise control of these conditions allows for the selective generation of either the singlet or triplet carbene, enabling chemists to tailor the reactivity of this versatile intermediate for specific synthetic applications. ua.edu
Light Intensity and Exposure Time Effects
The generation of bromomethylcarbene from this compound is achieved through photolysis, a process sensitive to the parameters of light exposure. The photolytic decomposition involves the absorption of ultraviolet (UV) light, typically in the range of 340–380 nm, which excites the diazirine molecule and leads to the irreversible loss of a nitrogen molecule (N₂) to yield the carbene. semanticscholar.org
Solvent Effects on Carbene Reactions
The choice of solvent can significantly influence the reaction pathways and product distribution of carbene-mediated reactions. rsc.org Solvents can alter the relative stabilization of reactants and transition states, and in some cases, directly participate in the reaction. rsc.org The effects of a solvent are often analyzed based on its polarity, protic or aprotic nature, and its ability to solvate charged or polar intermediates. iupac.orglibretexts.org
For reactions involving the highly electrophilic bromomethylcarbene, solvent properties play a critical role.
Polar Aprotic Solvents: Solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are common choices. nih.gov They can help to stabilize polar intermediates without interfering through direct bond insertion. In polar aprotic solvents, anions are often poorly solvated, which can enhance the nucleophilicity of other species in the reaction mixture. libretexts.org
Nonpolar Solvents: In nonpolar solvents, the aggregation of polar reactants might occur, and the reactivity of the carbene is primarily dictated by its inherent electrophilicity. The lack of stabilization for any charged intermediates can disfavor certain pathways.
Protic Solvents: Protic solvents, such as alcohols (e.g., methanol) or water, contain acidic protons and can be readily attacked by the carbene in O-H insertion reactions. researchgate.net This often makes them participants in the reaction rather than inert media, leading to the formation of ethers or alcohols.
The following table summarizes the general influence of solvent types on carbene reactions.
| Solvent Type | Key Properties | Expected Effect on Bromomethylcarbene Reactions |
| Polar Protic | High dielectric constant, hydrogen bond donors (e.g., Water, Methanol) | Can act as a reactant via O-H insertion, leading to ether/alcohol formation. researchgate.net |
| Polar Aprotic | High dielectric constant, no acidic protons (e.g., Dichloromethane, THF) | Generally good for stabilizing polar transition states in cycloadditions and insertions without being consumed. libretexts.orgnih.gov |
| Nonpolar | Low dielectric constant (e.g., Pentane, Cyclopentane) | Minimally interactive; carbene reactivity is less influenced by solvent stabilization. dss.go.th |
Carbene-Mediated Reactions
Upon its generation from this compound, bromomethylcarbene undergoes several characteristic high-energy reactions. Its electrophilic nature drives it to react with a wide range of substrates.
C-H Insertion Reactions
One of the hallmark reactions of carbenes is their ability to insert into carbon-hydrogen (C-H) single bonds. researchgate.net This process allows for the direct functionalization of alkanes and other saturated hydrocarbon moieties, which are typically unreactive. The carbene acts as a highly reactive electrophile that can effectively insert into the C-H bond, forming a new C-C and C-H bond in a single step. This type of reaction is valuable for modifying complex organic molecules, including applications in modifying carbon material surfaces like carbon nanotubes. researchgate.net
N-H and O-H Insertion Reactions
Bromomethylcarbene exhibits high reactivity towards heteroatom-hydrogen bonds, particularly N-H and O-H bonds found in amines and alcohols, respectively. researchgate.net These insertion reactions are generally very efficient and often faster than C-H insertions due to the nucleophilic nature of the nitrogen and oxygen atoms.
O-H Insertion: The reaction of the carbene with alcohols or phenols results in the formation of ethers. This insertion into the O-H bond is a common and predictable reaction. researchgate.net Studies using diazo compounds as carbene sources have shown that these insertions can be catalyzed by various metal complexes, although photolytically generated carbenes from diazirines react readily without a catalyst. researchgate.net The reaction proceeds rapidly, even with substrates containing acidic protons like carboxylic acids. chemrxiv.org
N-H Insertion: Similarly, the carbene readily inserts into the N-H bonds of primary and secondary amines to produce α-amino derivatives. researchgate.netnih.gov This reaction provides a direct method for forming C-N bonds and synthesizing complex amino acid derivatives under mild conditions. researchgate.net The high reactivity towards N-H bonds makes it a powerful tool in organic synthesis and chemical biology. nih.goviphy.ac.cn
[2+1] Cycloaddition Reactions with Alkenes to Form Halogenated Cyclopropanes
Carbenes are well known to undergo [2+1] cycloaddition reactions with alkenes to form cyclopropane rings. researchgate.net The highly reactive halocarbenes derived from 3-halodiazirines readily participate in this transformation upon the loss of N₂. researchgate.net The reaction involves the addition of the single carbene carbon to the two carbons of the alkene double bond, creating a three-membered ring. When bromomethylcarbene reacts with an alkene, the resulting product is a bromomethyl-substituted cyclopropane. This reaction is a type of pericyclic reaction and is a fundamental method for synthesizing halogenated cyclopropanes, which are valuable intermediates in organic synthesis. researchgate.netlibretexts.org
The general scheme for this reaction is as follows: this compound + Alkene → Bromomethyl-substituted Cyclopropane + N₂
Dimerization Pathways of Derived Carbenes
In the absence of suitable trapping agents (like alkenes or molecules with X-H bonds), a common fate for highly concentrated carbenes is dimerization. This pathway involves the reaction of two carbene molecules to form an alkene. For bromomethylcarbene, this dimerization would lead to the formation of 1,2-dibromo-1,2-dimethylethylene. This reaction competes with other potential pathways and its prevalence depends on the reaction conditions, such as the concentration of the carbene precursor and the presence of other reactive species. Dimerization is a fundamental process in the chemistry of many natural products and synthetic molecules. beilstein-journals.org
Nucleophilic Attack and Exchange Reactions of the Diazirine Ring
The carbon-bromine bond in this compound is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity allows for the synthesis of a variety of substituted diazirines. The mechanism of this substitution can be complex, with possibilities including direct attack at the carbon center (S\textsubscript{N}2) or initial attack at one of the nitrogen atoms.
The reaction of this compound with primary and secondary amines provides a route to the corresponding 3-amino-3-methyldiazirines. These reactions are typically carried out in a suitable solvent, and the product distribution can be influenced by the nature of the amine and the reaction conditions.
The general reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the diazirine ring, leading to the formation of a C-N bond and the expulsion of the bromide leaving group. bldpharm.com With primary and secondary amines, a subsequent deprotonation step by another amine molecule or a base yields the neutral 3-amino-3-methyldiazirine product. lookchem.com
Table 1: Representative Reactions of this compound with Amines
| Amine | Product | Reaction Type |
| Primary Amine (R-NH₂) | 3-Alkylamino-3-methyldiazirine | Nucleophilic Substitution |
| Secondary Amine (R₂NH) | 3-Dialkylamino-3-methyldiazirine | Nucleophilic Substitution |
Note: This table represents the expected products from the reaction of this compound with primary and secondary amines based on general principles of nucleophilic substitution at a halogenated diazirine carbon.
Mechanistic studies on analogous aryl-substituted bromodiazirines suggest that the reaction with nucleophiles can be complex. While a direct S\textsubscript{N}2 attack on the carbon atom is a plausible pathway, an alternative mechanism involving nucleophilic attack on one of the nitrogen atoms (S\textsubscript{N}2') has also been proposed, particularly with softer nucleophiles. However, for amine nucleophiles, the attack at the carbon center is generally considered the predominant pathway. pressbooks.pub The rate of these reactions is influenced by the nucleophilicity of the amine and the steric hindrance around the reaction centers. bldpharm.com
Exploration of Other Reactive Intermediates
Upon irradiation with UV light, diazirines can undergo isomerization to their linear diazo isomers. researchgate.net In the case of this compound, photolysis can lead to the formation of the transient intermediate, 3-bromo-3-diazomethane. This diazo compound can then subsequently lose nitrogen to form the corresponding carbene, or it can be trapped by other reagents in the reaction mixture.
The photolysis of the closely related 3-chloro-3-methyldiazirine has been shown to produce products consistent with the formation of a diazo intermediate. chemrxiv.org It is proposed that the diazirine, upon excitation, can rearrange to the more linear and often less stable diazoalkane. The existence of this diazo intermediate has been inferred from product analysis and trapping experiments in various diazirine systems. harvard.edu For instance, in the presence of a suitable trapping agent, the diazo intermediate can undergo reactions that are distinct from those of the carbene.
Table 2: Potential Intermediates in the Photolysis of this compound
| Precursor | Intermediate | Subsequent Species |
| This compound | 3-Bromo-3-diazomethane | Bromo(methyl)carbene + N₂ |
Note: This table illustrates the potential pathway for the formation of a diazo intermediate during the photolysis of this compound, based on established reactivity patterns of halodiazirines.
The ratio of products derived from the diazo intermediate versus those from the carbene can be influenced by factors such as the wavelength of light used for photolysis and the solvent.
In addition to neutral intermediates, the possibility of ionic intermediates in the reactions of halodiazirines has been considered. Theoretical calculations and experimental observations on related systems, such as 3-chloro-3-phenyldiazirine, support the potential intermediacy of diazirinyl or azirinyl cation-chloride anion pairs. researchgate.net
In the context of this compound, heterolytic cleavage of the carbon-bromine bond could lead to the formation of a diazirinyl cation and a bromide anion. This diazirinyl cation could exist in equilibrium with its valence isomer, the azirinyl cation. These cationic intermediates would be highly electrophilic and could react rapidly with any available nucleophiles in the medium.
While direct spectroscopic observation of these ion pairs for this compound is challenging due to their transient nature, their existence is a plausible consideration in explaining certain reaction outcomes, particularly in polar solvents that can stabilize ionic species. The formation of such ion pairs would represent an alternative mechanistic pathway to the more commonly invoked radical or concerted processes.
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations of 3-Bromo-3-methyldiazirine and its Intermediates
The electronic structure of this compound and its key intermediate, bromomethylcarbene, has been a subject of computational investigation to understand its stability and reactivity. The diazirine ring, a three-membered ring with two nitrogen atoms, possesses unique electronic properties. ontosight.ai Calculations on the parent diazirine (H₂CN₂) suggest the central carbon atom is best described as sp²-hybridized. chemrxiv.org This hybridization allows the orbitals of the diazirine group to potentially conjugate with substituents. chemrxiv.org
For substituted diazirines, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In related aryl diazirines, DFT calculations have shown that the HOMO can extend across the substituent and the diazirine ring, while the LUMO is often centered on the diazirine group itself, specifically on the N=N bond's antibonding orbital. chemrxiv.org This suggests that photoactivation, often a HOMO-LUMO transition, would localize energy in the diazirine ring, facilitating the extrusion of nitrogen gas.
Upon photolysis, this compound yields the highly reactive bromomethylcarbene intermediate. Computational studies, such as CASSCF calculations, have been used to investigate the electronic states of this carbene. acs.org A notable finding for bromomethylcarbene is the prediction of an unusual "inverse heavy-atom effect" caused by the bromine substituent. acs.org This effect is attributed to a vacant 4d orbital on the bromine atom acting as a weak π-electron acceptor, which influences the spin-orbit coupling and intersystem crossing rates. acs.org
Table 1: Calculated Properties of Diazirine and Related Compounds This table summarizes key findings from computational studies on diazirine and its derivatives, providing insights into their electronic and structural properties.
| Compound/Intermediate | Computational Method | Key Finding | Reference |
| Phenyl trifluoromethyl diazirine | DFT | Central carbon is sp²-hybridized; LUMO is centered on the diazirine group. | chemrxiv.org |
| Bromomethylcarbene | CASSCF(6,6)/(cc-pVDZ) | Prediction of an inverse heavy-atom effect by the bromine substituent. | acs.org |
| Halodiazirines | B3LYP/6-31+G(d,p) | Thermochemical properties and reaction mechanisms were analyzed. | researchgate.net |
| Parent Diazirine (H₂CN₂) | SCF-LCAO-MO | The electronic structure was modeled, showing three molecular orbitals contributing to the N=N bond. | chempedia.info |
Computational Modeling of Photolysis Mechanisms
The decomposition of this compound is typically initiated by UV light. ontosight.aiacs.org Computational modeling plays a vital role in elucidating the mechanistic details of this photolysis. Upon absorbing a photon, the diazirine molecule is promoted to an electronically excited state. From this state, it can undergo several transformations. researchgate.netresearchgate.net
Theoretical studies suggest two primary pathways following photoexcitation of diazirines:
Direct N₂ Extrusion: The excited diazirine molecule can directly decompose, breaking the two C-N bonds simultaneously or sequentially to release a molecule of nitrogen (N₂) and form the corresponding carbene in its singlet state. researchgate.netresearchgate.net
Isomerization: The excited diazirine can first isomerize to a more linear diazo compound (1-bromo-1-diazoethane). researchgate.netresearchgate.net This diazo intermediate can then lose N₂ to form the carbene.
Theoretical Analysis of Carbene Reactivity and Selectivity
Once formed, the bromomethylcarbene intermediate is highly reactive. Theoretical analyses, primarily using ab initio and DFT methods, have provided deep insights into its subsequent reactions, particularly its insertion into C-H bonds. scispace.com
Studies on the insertion of singlet bromocarbenes into the C-H bonds of alkanes like methane (B114726) and ethane (B1197151) show a two-phase mechanism. scispace.com The reaction begins with an electrophilic phase, where the carbene's empty p-orbital attacks the C-H bond. This is followed by a nucleophilic phase, where the electron pair from the carbene's lone pair forms the new C-C bond. scispace.com The transition state for this insertion can occur in either the electrophilic or nucleophilic phase, depending on the specific carbene. scispace.com For singlet bromocarbene (¹CHBr), the transition state lies within the first, electrophilic phase. scispace.com
The bromine substituent significantly influences the carbene's reactivity. Halogen substituents have opposing electronic effects: they are σ-acceptors due to their electronegativity (inductive effect) but also π-donors due to their lone pairs (mesomeric effect). scispace.com This dual nature modulates the electrophilicity of the carbene. The bromo-substituent is thought to enhance the electrophilicity of the carbene, favoring insertion into electron-rich C-H bonds.
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) has become a workhorse for investigating the reaction pathways of diazirines and their carbene intermediates due to its balance of computational cost and accuracy. sci-hub.se DFT calculations are used to map out potential energy surfaces, locate transition states, and calculate activation barriers for various reactions. researchgate.netmdpi.comrsc.org
For halodiazirines, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) have been successfully used to study their thermolysis and isomerization. researchgate.net These calculations have helped to elucidate reaction mechanisms that proceed in two steps: the initial extrusion of nitrogen to form a carbene, followed by a potential rebound between the carbene and nitrogen to form a diazo compound. researchgate.netresearchgate.net
In the context of carbene reactivity, DFT calculations (e.g., at the B3LYP and MP2 levels) have been instrumental in analyzing the C-H insertion mechanism. scispace.com By calculating the geometries of reactants, transition states, and products, researchers can determine the activation energies for these processes. scispace.com Furthermore, methods like Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state correctly connects the reactants and products, providing a complete picture of the reaction pathway. scispace.comnih.gov
Table 2: Application of DFT in Studying Diazirine Chemistry This interactive table highlights various DFT methodologies and their specific applications in understanding the reaction pathways of diazirines and carbenes.
| Application | DFT Functional/Method | Basis Set | System Studied | Key Insight | Reference |
| Isomerization & Thermochemistry | B3LYP | 6-31+G(d,p) | Halodiazirines | Elucidated a two-step mechanism involving carbene formation and potential rebound to a diazo intermediate. | researchgate.net |
| Carbene Insertion Mechanism | B3LYP, MP2 | 6-31g(d,p) | Singlet Bromocarbenes | Characterized the two-phase (electrophilic/nucleophilic) insertion pathway into C-H bonds. | scispace.com |
| Reaction Pathways | B3LYP | 6-31G(d,p)-SDD | Rhodium Carbene | Mapped complex reaction pathways including nucleophilic attack, β-F elimination, and cyclopropanation. | researchgate.net |
| Dimerization & Cyclopropanation | DFT (unspecified) | Unspecified | Ru-Pheox catalyzed NHPI-DA | Revealed multiple competing reaction pathways with similar energy barriers. | diva-portal.org |
Studies on Valence Isomerization between Diazirines and Diazo Compounds
The interconversion between diazirines and their corresponding open-chain diazo isomers is a fundamental process known as valence isomerization. researchgate.netrsc.org This isomerization can be induced thermally or photochemically and has been the subject of numerous computational studies. researchgate.net The relative stability and the energy barrier between the two isomers are highly dependent on the substituents on the carbon atom. researchgate.netresearchgate.net
Computational studies on a series of halodiazirines have been performed to establish the effect of different substituent groups on the isomerization rates and to gain evidence for the reaction mechanisms. researchgate.net The calculations show that the decomposition of a diazirine can lead to either the direct formation of a carbene and nitrogen or to the diazo compound. researchgate.netresearchgate.net For some systems, the isomerization to the diazo compound is the predominant thermal pathway. acs.org
The photochemistry can also be complex, with irradiation at different wavelengths sometimes favoring different pathways. For example, in one system, irradiation at 254 nm led to an efficient Wolff rearrangement (a carbene reaction), while at 355 nm, the formation of the diazirine isomer became the main process. acs.org These findings highlight that the diazirine and its diazo isomer are often linked in a photochemical or thermal equilibrium, a factor that must be considered in any reaction involving these compounds. researchgate.net
Applications in Advanced Chemical Research
Photoaffinity Labeling in Chemical Biology
Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize the binding partners of small molecules or other biomolecules within a complex biological system. nih.gov Probes based on the diazirine scaffold, including derivatives of 3-bromo-3-methyldiazirine, are central to this methodology. The general design of these probes incorporates three key components: a recognition element (the pharmacophore or binding moiety), the photoreactive diazirine group, and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and isolation. nih.gov
Photoaffinity probes derived from diazirines are instrumental in elucidating a wide range of biomolecular interactions. In the study of protein-ligand interactions , these probes are designed to mimic a ligand of interest. nih.gov Upon binding to its target protein, photoactivation initiates a covalent cross-link, permanently tagging the protein for subsequent identification. This approach is crucial for validating drug targets and understanding the molecular basis of ligand recognition.
The study of protein-protein interactions (PPIs) also benefits from diazirine-based photo-cross-linkers. These interactions are often transient and can be challenging to capture using traditional biochemical methods. Photoaffinity probes can be incorporated into one protein partner to identify its interacting proteins within a cellular context. nih.gov This strategy provides a snapshot of the protein interaction network at a specific moment.
Furthermore, diazirine-containing probes have been developed to investigate protein-nucleic acid interactions . For instance, novel DNA photoaffinity probes incorporating diazirine moieties have been synthesized to study the interactions between damaged DNA and DNA repair enzymes. researchgate.net These probes allow for the precise mapping of contact points between the nucleic acid and the protein, offering insights into the mechanisms of DNA repair and recognition.
A key advantage of photoaffinity labeling is its compatibility with mass spectrometry (MS) for the precise identification of binding sites. researchgate.net After a photo-cross-linking reaction, the labeled protein is isolated and proteolytically digested. The resulting peptides are then analyzed by mass spectrometry. The covalently attached probe introduces a mass shift, allowing for the identification of the specific peptide—and often the specific amino acid residue—that was at the binding interface. This powerful combination of techniques provides high-resolution information about the topology of the binding pocket.
The general workflow for identifying interacting partners involves several steps. First, cells or cell lysates are incubated with the diazirine-based probe. Following photoactivation and cross-linking, the tagged proteins are enriched, often using an affinity tag like biotin. The enriched proteins are then identified by mass spectrometry, providing a comprehensive profile of the molecules that interact with the probe.
Membrane proteins, which play critical roles in cellular signaling and transport, are notoriously difficult to study due to their hydrophobic nature. nih.gov Photoaffinity labeling with diazirine-based probes offers a powerful tool to investigate their structure and function in a native-like environment. Alkyl diazirines are particularly effective for surveying the membrane proteome.
Trifunctional probes incorporating a diazirine moiety have been designed to identify transmembrane receptors. researchgate.netnih.gov These probes can be coupled to a known ligand to "fish out" its corresponding receptor from the cell membrane. This ligand-based receptor capture strategy has been successfully used to identify G protein-coupled receptors (GPCRs), demonstrating the utility of diazirine probes in mapping the complex landscape of membrane protein interactions. researchgate.netnih.gov
| Technique | Application in Membrane Protein Research | Information Gained |
| Photoaffinity Labeling | Identification of ligand-receptor interactions | Identity of binding partners, validation of receptor targets |
| Mass Spectrometry | Mapping of binding sites on membrane proteins | Precise location of ligand binding, insights into receptor topology |
| Ligand-Based Receptor Capture | Deorphanization of receptors | Identification of unknown receptors for known ligands |
The identification of the molecular targets of bioactive small molecules discovered through phenotypic screens is a major challenge in drug discovery. discoveryontarget.com Photoaffinity labeling with diazirine probes is a key technology for target deconvolution. By converting a bioactive compound into a photoaffinity probe, researchers can directly identify its protein targets within the complex cellular milieu. This approach helps to elucidate the mechanism of action of a drug and identify potential off-target effects.
Recent advancements in chemoproteomic platforms have enhanced the throughput and sensitivity of these target discovery experiments. These methods enable the screening of compound libraries and the comprehensive mapping of the cellular interactome of a given small molecule, accelerating the early stages of drug development. nih.gov
A common challenge in photoaffinity labeling is non-specific labeling, where the reactive carbene reacts with abundant, non-target proteins or with the solvent. Several strategies have been developed to improve the specificity of diazirine-based probes. One approach is to optimize the design of the probe itself, for example, by modifying the linker between the recognition element and the photoreactive group to better position the carbene for reaction with the target.
Another strategy involves the use of competitive displacement experiments. In this setup, the labeling experiment is performed in the presence and absence of an excess of the unlabeled ligand. True binding partners will show a significant reduction in labeling in the presence of the competitor, allowing for the differentiation between specific and non-specific interactions. Furthermore, the development of novel diazirine scaffolds with reduced pH-dependent reactivity aims to minimize labeling bias.
Role in Materials Science and Polymer Chemistry
While the primary application of this compound and related diazirine compounds is in the field of chemical biology, the photo-induced cross-linking chemistry they facilitate has potential applications in materials science and polymer chemistry. The ability to form covalent bonds upon UV irradiation makes them suitable for modifying polymer surfaces and creating cross-linked polymer networks. nih.gov
Photo-cross-linking is a versatile method for improving the mechanical and thermal properties of polymers. Diazirine-containing molecules can be blended with or grafted onto polymer chains. Upon exposure to UV light, the generated carbenes can react with the polymer backbone, creating a network of cross-links that can enhance properties such as solvent resistance and dimensional stability. nih.govsemanticscholar.org Although the use of this compound specifically in this context is not extensively documented in the reviewed literature, the general principles of diazirine chemistry suggest its potential utility in these applications.
Development of Universal Polymer Crosslinkers
Diazirine-containing molecules are considered universal crosslinkers because the carbene intermediates they produce are reactive enough to insert into ubiquitous C-H, N-H, and O-H bonds found in virtually all polymers. uvic.caresearchgate.net This contrasts with traditional crosslinkers that often require specific functional groups to be present on the polymer chains.
The process is initiated by exposing a polymer blended with a diazirine-based crosslinker to UV light (typically 330-370 nm) or thermal conditions. thermofisher.comnih.gov This generates the carbene, which then rapidly inserts into the backbone of adjacent polymer chains, forming a stable covalent crosslink. This method allows for the conversion of thermoplastics into more robust thermosets, enhancing mechanical strength, thermal stability, and chemical resistance. researchgate.net The versatility of this approach has been demonstrated in the crosslinking of various commodity polymers, including acrylates, methacrylates, and siloxanes. nih.govacs.org
| Feature | Description |
| Activation Method | Photochemical (UV light, ~350-380 nm) or Thermal |
| Reactive Intermediate | Singlet Carbene |
| Mechanism | C-H, N-H, O-H Bond Insertion |
| Advantage | Universal applicability, does not require specific functional groups |
| Outcome | Covalent crosslinking, conversion of thermoplastics to thermosets |
Applications in Covalent Adhesion and Photopatterning
The ability of diazirines to form covalent bonds upon photoactivation makes them excellent agents for adhesion and photopatterning. Bis-diazirine reagents are increasingly used as molecular adhesives, particularly for low-surface-energy plastics that are otherwise difficult to bond. aminer.orgresearchgate.net When applied at the interface between two materials and irradiated, the generated carbenes insert into the C-H bonds of both surfaces, effectively "stitching" them together with covalent bonds.
This same principle is harnessed for photopatterning. A thin film of a diazirine-containing polymer can be selectively exposed to UV light through a photomask. In the irradiated areas, crosslinking occurs, rendering the polymer insoluble. The unexposed regions can then be washed away with a solvent, leaving a high-resolution pattern. nih.govresearchgate.net This technique is valuable in the fabrication of organic light-emitting diodes (OLEDs) and other microelectronic devices, as it prevents the mixing of layers during sequential solution-based deposition. rsc.org
Functionalization of Polymer Surfaces
Beyond crosslinking, diazirines are used to covalently graft functional molecules onto polymer surfaces, altering their properties without affecting the bulk material. uvic.ca A molecule functionalized with a diazirine group can be brought into contact with a polymer surface and then activated with light. The resulting carbene reacts with the polymer's surface C-H bonds, creating a permanent functional layer. researchgate.net This method has been used to attach antimicrobial compounds to polyethylene (B3416737) terephthalate (B1205515) (PET) surfaces and to modify the surface morphology of materials like polyvinylcarbazole (PVK) to reduce roughness for electronic applications. researchgate.netacs.org
Design of Cleavable Crosslinker Reagents
In structural biology and proteomics, identifying protein-protein interactions is crucial. Diazirine-based crosslinkers have been ingeniously designed to include cleavable functionalities, aiding in the analysis of crosslinked products by mass spectrometry (MS). nih.gov These reagents are typically heterobifunctional, with one end being a diazirine for photo-activated, non-specific crosslinking and the other end containing a group that targets specific amino acid residues (like an NHS ester for lysines). nih.gov
Crucially, a cleavable bond, such as a sulfoxide (B87167) or an ester, is incorporated into the spacer arm of the crosslinker. nih.govacs.org After crosslinking proteins within a complex, the sample can be analyzed. During tandem mass spectrometry (MS/MS), the crosslinker fragments at the cleavable bond, simplifying the resulting spectra and making it easier to identify the connected peptides. nih.gov Research has also revealed that diazirines can isomerize to diazo compounds, which can react with carboxylic acids (aspartic and glutamic acid) to form MS-cleavable ester linkages, providing an additional, previously overlooked crosslinking pathway. acs.orgacs.org
| Reagent Example | Functional Ends | Cleavable Group | Application |
| SDASO | NHS Ester, Diazirine | Sulfoxide (C-S bond) | Protein-protein interaction studies |
| Diazo Isomer | N/A (forms from Diazirine) | Ester (formed with protein) | Crosslinking to Asp/Glu residues |
Contributions to Organic Synthesis
The primary role of this compound in organic synthesis is to serve as a clean and efficient source of methyl(bromo)carbene, a versatile synthetic intermediate.
Synthetic Utility as a Carbene Precursor
Diazirines are valued as carbene precursors due to their stability in the dark and their clean decomposition upon activation. nih.govrsc.org Unlike diazo compounds, which can have explosive properties, diazirines are generally more stable and easier to handle. nih.gov Halodiazirines, such as this compound, are particularly useful for generating halocarbenes. ulaval.ca
The generation of the carbene is typically achieved by photolysis with UV light (around 350-380 nm). ulaval.ca During this process, the C-N bonds in the diazirine ring break, releasing a molecule of dinitrogen (N₂), which is a thermodynamically favorable and irreversible process. The result is the formation of the corresponding carbene, in this case, methyl(bromo)carbene. This "free carbene" can then be trapped in situ by various substrates to form new products. researchgate.net One of the most common applications is the cyclopropanation of alkenes, where the carbene adds across a double bond to form a three-membered ring. wikipedia.orgulaval.ca
Formation of Complex Organic Molecules (e.g., Furans)
The reactive carbene generated from this compound can be used to construct more complex heterocyclic structures, such as furans. While direct synthesis using this compound is a specialized application, the underlying chemistry is well-established through the reaction of carbenes (or their metal-stabilized equivalents) with alkynes.
One powerful method involves the cobalt-catalyzed metalloradical cyclization of alkynes with carbene precursors (derived from diazo compounds, isomers of diazirines). nih.gov In this type of transformation, a metal-carbene intermediate is generated, which then undergoes a tandem radical addition reaction with an alkyne to construct the five-membered furan (B31954) ring. nih.gov This approach is highly regioselective and tolerates a wide range of functional groups. A plausible pathway for synthesizing a substituted furan using methyl(bromo)carbene would involve its reaction with a functionalized alkyne, followed by intramolecular cyclization to yield the furan core. This highlights the potential of diazirine-derived carbenes as building blocks in modern heterocyclic chemistry. chim.it
Application in Metal-Catalyzed Cross-Coupling Reactions
This compound and related diazirine compounds serve as valuable precursors to reactive carbene intermediates, which can participate in a variety of metal-catalyzed cross-coupling reactions. This application is particularly significant for the formation of new carbon-carbon and carbon-heteroatom bonds, fundamental transformations in modern organic synthesis. The diazirine moiety, upon thermal or photochemical activation, extrudes nitrogen gas (N₂) to generate a highly reactive carbene that can be intercepted by a metal catalyst, typically palladium, to form a metal-carbene complex. This intermediate then engages in the catalytic cycle to yield the desired cross-coupled products.
One prominent example is the palladium(0)-catalyzed cross-coupling of diazirines with aryl halides. organic-chemistry.orgacs.org In this process, the diazirine acts as a carbene source. The catalytic cycle is proposed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by the reaction with the diazirine to form a palladium carbene intermediate. Subsequent migratory insertion and β-hydride elimination lead to the formation of substituted olefins. organic-chemistry.org This methodology has expanded the toolbox for organic chemists, providing a novel route to access complex olefinic structures.
Furthermore, research has focused on developing cross-coupling conditions that are tolerant of the diazirine functional group, enabling its incorporation into more complex molecules. For instance, Suzuki-Miyaura cross-coupling reactions have been developed that are compatible with diazirine-containing aryl bromides. nih.gov This allows for the synthesis of biaryl compounds bearing a diazirine moiety, which can be used as photoaffinity probes. nih.gov The reaction conditions are carefully optimized to ensure the stability of the diazirine ring while promoting the desired cross-coupling reaction. The choice of catalyst, ligands, base, and temperature is crucial to prevent the premature decomposition of the diazirine. nih.gov
The table below summarizes key research findings on the application of diazirines in metal-catalyzed cross-coupling reactions.
| Catalyst System | Reactants | Product Type | Key Findings |
| Pd(PPh₃)₄ | 3-Alkyl-3-phenyldiazirine, Aryl bromide | Substituted Styrenes | First example of Pd-catalyzed cross-coupling using diazirines as carbene precursors. The reaction proceeds via a palladium carbene intermediate. |
| Pd₂(dba)₃ / Ligand | 3-(p-Bromophenyl)-3-methyldiazirine, Boronic acids | Biaryl compounds with a diazirine moiety | Development of Suzuki-Miyaura conditions compatible with the diazirine functional group, enabling synthesis of photoaffinity labeling probes. |
| Cu(I) catalyst | Diazirine, Terminal alkyne | Furan-substituted enynes | Diazirines act as carbene precursors in a novel strategy for alkyne-alkyne cross-coupling. |
Novel Applications in Spectroscopic Techniques
Hyperpolarization for Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy
A significant and novel application of this compound, particularly its ¹⁵N-labeled isotopologues, lies in the field of hyperpolarization for enhanced Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net NMR is a powerful analytical technique, but it often suffers from low sensitivity due to the small population differences between nuclear spin states at thermal equilibrium. researchgate.net Hyperpolarization techniques artificially increase this population difference, leading to dramatic signal enhancements, often by several orders of magnitude. researchgate.net
Diazirines, including this compound, are particularly well-suited for hyperpolarization due to the presence of two adjacent nitrogen atoms. When these are ¹⁵N isotopes, they can be hyperpolarized through a process called Signal Amplification By Reversible Exchange (SABRE). The SABRE-SHEATH (SABRE in Shield Enables Alignment Transfer to Heteronuclei) method has been shown to be effective for hyperpolarizing ¹⁵N₂-diazirines. researchgate.net This technique utilizes a catalyst, typically an iridium complex, to transfer the spin order from parahydrogen to the ¹⁵N nuclei of the diazirine.
The resulting hyperpolarized state can be remarkably long-lived, especially when the two ¹⁵N spins are in a singlet state, which is protected from many common relaxation mechanisms. researchgate.net This long-lived hyperpolarization allows for the tracking of molecules over extended periods, opening up new possibilities for in vivo imaging and metabolic studies. The small size of the diazirine group makes it an attractive tag that can be incorporated into a wide range of biologically relevant molecules without significantly altering their function. researchgate.net
The table below details the key aspects of utilizing diazirines for hyperpolarized NMR spectroscopy.
| Hyperpolarization Technique | Key Features | Advantages of Diazirines | Potential Applications |
| SABRE-SHEATH | Uses parahydrogen and an iridium catalyst to transfer spin polarization to ¹⁵N nuclei. | The ¹⁵N₂ moiety provides a singlet state for long-lived hyperpolarization. researchgate.net | Enhanced in vivo magnetic resonance imaging (MRI), real-time tracking of metabolic pathways, studying protein-ligand interactions. |
| Can achieve signal enhancements of several orders of magnitude. researchgate.net | The small size of the diazirine group minimizes perturbation of the labeled molecule's biological activity. researchgate.net | ||
| The process is reversible, allowing for continuous hyperpolarization. | The diazirine tag itself is sufficient to achieve excellent signal enhancements. researchgate.net |
Advanced Experimental Methodologies and Techniques
Laser Flash Photolysis (LFP) for Kinetic Analysis of Carbene Formation
Laser Flash Photolysis (LFP) is a powerful technique for studying the kinetics of short-lived transient species. In the context of 3-bromo-3-methyldiazirine, LFP is employed to investigate the rate of formation and subsequent reactions of bromomethylcarbene. The experiment involves exciting a solution of the diazirine with a short, high-intensity laser pulse, typically in the nanosecond or picosecond regime. This photoexcitation leads to the extrusion of nitrogen gas and the formation of the carbene.
Table 1: Representative Kinetic Data Obtainable via LFP for Carbene Reactions
| Carbene Precursor | Reactant | Solvent | Rate Constant (k) at 298 K (M⁻¹s⁻¹) |
|---|---|---|---|
| This compound | Tetramethylethylene | Hexane | Data Not Available |
| This compound | Cyclohexene | Acetonitrile (B52724) | Data Not Available |
| Benzylchlorodiazirine | Tetramethylethylene | Alkane | Complex Kinetics Observed |
Time-Resolved Spectroscopy for Intermediate Detection
Time-resolved spectroscopy is essential for detecting and characterizing the transient intermediates formed during the photolysis of this compound. Techniques such as transient absorption and time-resolved infrared (TRIR) spectroscopy provide snapshots of the evolving chemical system on timescales ranging from femtoseconds to milliseconds.
Upon laser excitation of this compound, transient absorption spectroscopy can reveal the formation of new species through the appearance of new absorption bands. nih.gov The spectral characteristics of these transient absorptions can help identify the intermediates, including the carbene itself and any potential precursor states. The decay of these transient signals provides information about the lifetime and reactivity of the intermediates. For example, in studies of other carbenes, distinct transient absorption spectra have been recorded, allowing for the differentiation between the singlet and triplet states of the carbene.
Table 2: Hypothetical Time-Resolved Spectral Data for this compound Photolysis
| Intermediate | Spectroscopic Technique | Observed λmax (nm) | Lifetime (τ) |
|---|---|---|---|
| Excited State Diazirine | Transient Absorption | ~350 | <1 ns |
| Bromomethylcarbene (Singlet) | Transient Absorption | ~450 | 10-100 ns |
| Bromomethylcarbene (Triplet) | Transient Absorption | ~380 | >1 µs |
Quantitative Analysis of Photoreaction Mechanisms
To fully understand the photoreaction of this compound, a quantitative analysis of the reaction mechanism is necessary. This involves determining the quantum yield of the photoreaction, which is the number of molecules undergoing a specific event (e.g., diazirine decomposition) per photon absorbed.
The quantum yield can be measured by actinometry, where the extent of the reaction is compared to that of a standard compound with a known quantum yield under identical irradiation conditions. By quantifying the disappearance of the diazirine and the formation of products as a function of the number of photons absorbed, the efficiency of the carbene formation process can be determined. This quantitative data is crucial for building accurate models of the photoreaction and for comparing the reactivity of different diazirine precursors. While specific quantum yield values for this compound are not broadly cited, studies on similar compounds like diene carbonyliron complexes have shown that quantum yields can be small due to competing non-productive decay pathways.
Spectroscopic Characterization of Carbenes (e.g., UV-Vis, ESR)
Once generated, the bromomethylcarbene intermediate can be characterized using various spectroscopic techniques to understand its electronic structure and properties.
UV-Vis Spectroscopy: The transient absorption spectrum obtained from LFP or other time-resolved techniques provides information about the electronic transitions of the carbene. The position and shape of the absorption bands can help to distinguish between the singlet and triplet spin states of the carbene, as they typically have different electronic configurations and therefore different absorption spectra.
Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as triplet carbenes. libretexts.org A triplet carbene has two unpaired electrons and will therefore be ESR active. The ESR spectrum can provide information about the g-factor and the hyperfine coupling constants, which are characteristic of the carbene's structure and electronic environment. bhu.ac.in For organic radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023). libretexts.org
Table 3: Expected Spectroscopic Parameters for Bromomethylcarbene
| Spectroscopic Parameter | Technique | Expected Value/Observation |
|---|---|---|
| UV-Vis λmax (Singlet) | Transient Absorption | Wavelength dependent on solvent |
| UV-Vis λmax (Triplet) | Transient Absorption | Typically at a different wavelength than singlet |
| g-factor (Triplet) | ESR Spectroscopy | ~2.002 |
| Hyperfine Splitting (Triplet) | ESR Spectroscopy | Coupling to H and Br nuclei |
Kinetic NMR for Mechanistic Elucidation
While LFP and transient absorption spectroscopy are ideal for studying very fast processes, Kinetic Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the slower changes in the composition of the reaction mixture during and after photolysis. By acquiring NMR spectra at different time intervals during the irradiation of this compound, the disappearance of the starting material and the appearance of stable products can be quantified.
Future Directions and Emerging Research Avenues for 3 Bromo 3 Methyldiazirine
The unique chemical properties of 3-bromo-3-methyldiazirine, particularly its role as a precursor to the highly reactive bromomethylcarbene, position it as a compound of significant interest for future research. Emerging avenues of investigation are poised to expand its utility, enhance its performance in chemical synthesis, and broaden its applicability across diverse scientific disciplines. Key future directions involve the creation of novel derivatives with finely tuned reactivity, expansion into interdisciplinary fields, integration with advanced computational tools like artificial intelligence, and the exploration of complex stereoselective reactions.
Q & A
Basic: What are the recommended storage and handling protocols for 3-Bromo-3-methyldiazirine to ensure stability?
Answer:
this compound is light- and temperature-sensitive. Store it in airtight, light-resistant containers at −20°C to prevent thermal degradation or unintended photolytic activation. Avoid repeated freeze-thaw cycles, as this accelerates decomposition. For experimental use, prepare aliquots under inert gas (e.g., nitrogen) and minimize exposure to ambient light. Analytical techniques like HPLC (≥95% purity checks) should be used periodically to monitor stability .
Basic: What synthetic routes are available for preparing this compound derivatives?
Answer:
Derivatives can be synthesized via brominated linker modifications or functional group additions. For example, trifunctional probes (e.g., diazirine-alkyne-bromine systems) are constructed by coupling brominated intermediates with alkyne tags via Sonogashira cross-coupling. Reaction progress should be monitored using NMR (e.g., tracking diazirine proton signals at ~5.5 ppm) and mass spectrometry to confirm intermediate formation .
Advanced: How can researchers distinguish between radical scission and molecular detachment pathways during photolysis of this compound?
Answer:
The photolytic decomposition at 354 nm produces either hot vinyl bromide (via HBr elimination) or radicals (C-Br bond cleavage). To differentiate pathways:
- Use time-resolved IR spectroscopy to detect transient carbene intermediates (e.g., methylcarbene).
- Perform radical trapping experiments with TEMPO or DMPO, followed by EPR spectroscopy to confirm radical formation.
- Analyze activation energies via Arrhenius plots ; radical scission (~45–50 kJ/mol) and molecular detachment (~40–45 kJ/mol) show overlapping ranges, requiring high-precision kinetic studies .
Advanced: How can contradictions in photolysis data (e.g., competing decomposition pathways) be resolved experimentally?
Answer:
Contradictions arise due to overlapping activation energies and competing pathways. Use isotopic labeling (e.g., deuterated analogs) to track HBr elimination vs. C-Br cleavage. Combine gas-phase mass spectrometry with collision-induced dissociation (CID) to isolate fragment ions. For mechanistic clarity, employ ab initio calculations (e.g., DFT) to model transition states and compare theoretical vs. experimental rate constants .
Advanced: What methodologies enable the use of this compound in photoaffinity labeling for target identification?
Answer:
The diazirine group enables UV-induced crosslinking (350–365 nm) to biological targets. Key steps:
Ligand Functionalization : Attach this compound to pharmacophores via its bromine handle using SN2 substitution or Suzuki coupling.
Photoactivation : Irradiate with a Xe lamp (350 nm, 5–10 min) to generate carbenes for covalent binding.
Target Enrichment : Use click chemistry (e.g., azide-alkyne cycloaddition) with biotin/fluorophore tags for pull-down assays.
Validation : Confirm binding via SDS-PAGE/Western blot or LC-MS/MS for protein identification .
Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm diazirine ring integrity (characteristic peaks at δ 5.5–6.0 ppm).
- Mass Spectrometry : High-resolution MS (ESI/TOF) for molecular weight validation.
- UV-Vis Spectroscopy : Monitor photolytic activation (λmax ~350 nm).
- Chromatography : HPLC with UV detection (220–254 nm) for purity assessment .
Advanced: How can researchers optimize reaction conditions for carbene-mediated C-H insertion studies using this compound?
Answer:
- Solvent Selection : Use non-nucleophilic solvents (e.g., hexane, DCE) to avoid carbene quenching.
- Substrate Compatibility : Test substrates with varying C-H bond dissociation energies (e.g., alkanes vs. ethers).
- Temperature Control : Perform reactions at −78°C to 25°C to balance carbene lifetime and reactivity.
- Quenching Studies : Add methanol post-reaction to trap residual carbenes, analyzed via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
